molecular formula C7H13NO B14397147 4-Ethyl-2-methylidenemorpholine CAS No. 89895-08-9

4-Ethyl-2-methylidenemorpholine

Cat. No.: B14397147
CAS No.: 89895-08-9
M. Wt: 127.18 g/mol
InChI Key: RILKKUMQQBPTFP-UHFFFAOYSA-N
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Description

4-Ethyl-2-methylidenemorpholine is a specialty morpholine-based compound offered for early-stage research and development. Morpholine derivatives are of significant interest in medicinal chemistry due to their favorable physicochemical properties, which can contribute to enhanced solubility and pharmacokinetic profiles in drug discovery efforts . Specifically, the morpholine ring is a recognized scaffold in the development of central nervous system (CNS) active candidates and enzyme inhibitors . Researchers exploring structure-activity relationships (SAR) in these areas may find this chemical a valuable synthetic intermediate or building block. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

89895-08-9

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

4-ethyl-2-methylidenemorpholine

InChI

InChI=1S/C7H13NO/c1-3-8-4-5-9-7(2)6-8/h2-6H2,1H3

InChI Key

RILKKUMQQBPTFP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOC(=C)C1

Origin of Product

United States

Preparation Methods

Catalytic Methods Using Lewis Acids

Lewis acids like AlCl₃ or ZnCl₂ enhance reaction rates and yields by polarizing the electrophilic carbon of the alkylating agent. A protocol described by Evitachem involves treating morpholine with ethyl chloride in the presence of AlCl₃ at 50–60°C, achieving yields exceeding 80%.

Mechanistic Insights:
The Lewis acid coordinates to the leaving group (e.g., chloride), facilitating nucleophilic attack by the morpholine nitrogen. The methylidene group’s electron-withdrawing effect slightly reduces the nitrogen’s nucleophilicity compared to unsubstituted morpholine, necessitating optimized catalyst loading.

Cyclization Strategies

Alternative routes involve cyclization of pre-functionalized linear precursors. For instance, β-chloroethylamine derivatives can undergo ring closure with carbonyl compounds. A patented method for analogous thiazole synthesis (WO2012032528A2) highlights the utility of cyclization under refluxing ethanol, a strategy adaptable to morpholine derivatives.

Example Protocol:

  • React 3-chloropropylamine with ethyl glyoxylate.
  • Heat under reflux in ethanol with catalytic HCl.
  • Isolate product via vacuum distillation.

This method avoids alkylation steps but requires precise control of pH and temperature to prevent polymerization.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) generally outperform protic solvents (ethanol, water) in alkylation reactions due to improved solubility of intermediates. However, DMSO may induce side reactions at high temperatures, necessitating a balance between reactivity and selectivity.

Temperature and Catalyst Loading

Elevated temperatures (80–100°C) accelerate alkylation but risk decomposition. Catalytic amounts of AlCl₃ (5–10 mol%) optimize yields without excessive byproduct formation. Excess catalyst may lead to over-alkylation or ring-opening side reactions.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 1.2 (t, 3H, CH₂CH₃), 2.5–3.1 (m, 6H, morpholine ring), 4.8 (s, 1H, CH₂=).
    • ¹³C NMR: Peaks at 15.2 (CH₂CH₃), 50–60 (morpholine carbons), 110.5 (CH₂=).
  • IR Spectroscopy: Stretching vibrations at 1640 cm⁻¹ (C=N), 2800–3000 cm⁻¹ (C-H alkyl).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity. A reported method uses a C18 column and acetonitrile/water (70:30) mobile phase, achieving >98% purity for synthetic batches.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-methylidenemorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the methylene group to a methyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl group, where halogens or other nucleophiles replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 4-ethyl-2-methylmorpholine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Ethyl-2-methylidenemorpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methylidenemorpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Ethylmorpholine: Lacks the methylene group at the second position.

    2-Methylidenemorpholine: Lacks the ethyl group at the fourth position.

    Morpholine: The parent compound without any substituents.

Uniqueness: 4-Ethyl-2-methylidenemorpholine is unique due to the presence of both the ethyl and methylene groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern is not commonly found in other morpholine derivatives, making it a valuable compound for specialized applications .

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